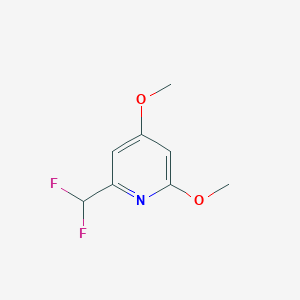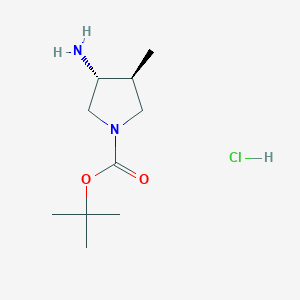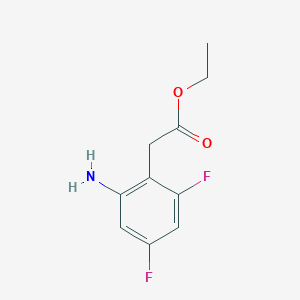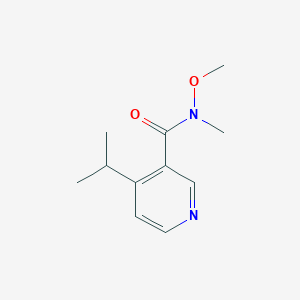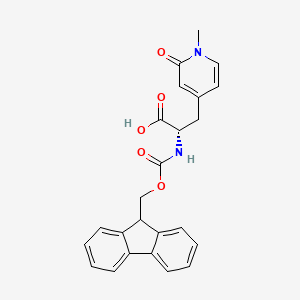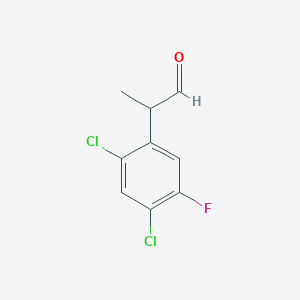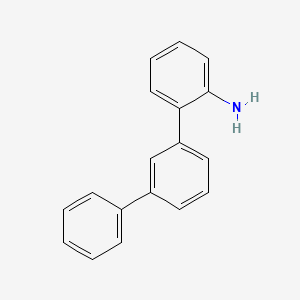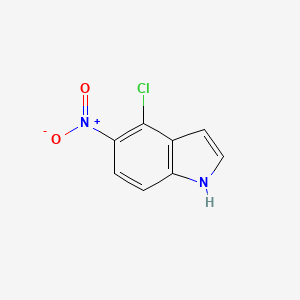
4-Chloro-5-nitro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound is characterized by the presence of a chlorine atom at the fourth position and a nitro group at the fifth position on the indole ring.
Méthodes De Préparation
The synthesis of 4-Chloro-5-nitro-1H-indole typically involves the nitration of 4-chloroindole. One common method includes the reaction of 4-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions usually require controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial production methods may involve similar nitration reactions but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
4-Chloro-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-5-amino-1H-indole, while substitution of the chlorine atom can produce a variety of substituted indoles .
Applications De Recherche Scientifique
4-Chloro-5-nitro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and synthetic drugs.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-nitro-1H-indole depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the indole ring can engage in π-π interactions with aromatic amino acids in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Chloro-5-nitro-1H-indole can be compared with other indole derivatives such as 4-chloroindole and 5-nitroindole. While 4-chloroindole lacks the nitro group, 5-nitroindole lacks the chlorine atom. The presence of both substituents in this compound imparts unique chemical reactivity and biological activity .
Similar compounds include:
4-Chloroindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroindole: Lacks the chlorine atom, affecting its substitution reactions.
4-Bromo-5-nitro-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological properties.
Propriétés
Formule moléculaire |
C8H5ClN2O2 |
|---|---|
Poids moléculaire |
196.59 g/mol |
Nom IUPAC |
4-chloro-5-nitro-1H-indole |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-4,10H |
Clé InChI |
USZRVEJVOBKHSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


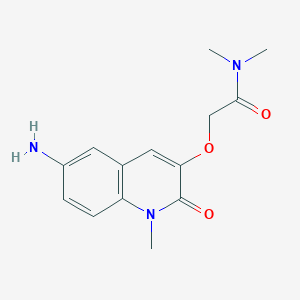
![4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B13656326.png)
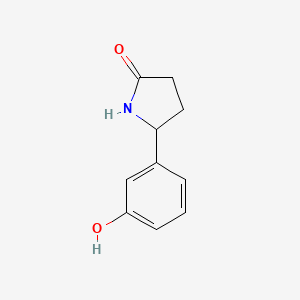

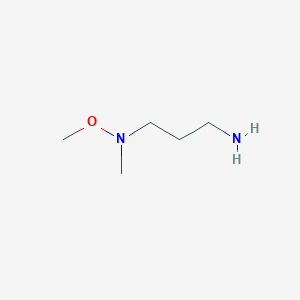
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13656353.png)
